beta-D-galactofuranose
Overview
Description
Beta-D-galactofuranose: is a five-membered ring form of the sugar galactose. It is a constituent of polysaccharides and glycoconjugates found on the surface of the cell walls in many pathogenic bacteria and eukaryotes . This compound is present in bacteria, filamentous fungi, trypanosomatids, and nematodes, but not in yeasts or mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-galactofuranose can be synthesized through various methods. One efficient method involves the iodine-promoted cyclization of galactose diethyl dithioacetal in the presence of alcohol, which acts both as a solvent and nucleophile . This reaction is carried out at room temperature and allows for the selective formation of beta-galactofuranoside .
Industrial Production Methods: the synthesis of related compounds, such as 1-thio-beta-D-galactofuranosides, involves the condensation of penta-O-benzoyl-alpha,this compound with thiols in the presence of tin(IV) chloride as a catalyst .
Chemical Reactions Analysis
Types of Reactions: Beta-D-galactofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be hydrolyzed by beta-galactofuranosidase to release galactose .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include iodine, tin(IV) chloride, and sodium methoxide . The conditions for these reactions typically involve room temperature and specific pH levels, such as an optimum pH of 5.5 for beta-galactofuranosidase activity .
Major Products: The major products formed from these reactions include various derivatives of this compound, such as 1-thio-beta-D-galactofuranosides and other glycosides .
Scientific Research Applications
Beta-D-galactofuranose has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a component of important parasite glycoconjugates and is not present in mammals, making it a good target for the design of inhibitors . The enzymes responsible for its biosynthesis are of interest for developing therapeutic targets and diagnostic tools . Additionally, this compound is used in the study of pathogenic organisms, such as Aspergillus fumigatus and Trypanosoma cruzi, to understand their virulence and develop treatments .
Mechanism of Action
The mechanism of action of beta-D-galactofuranose involves its incorporation into glycoconjugates and polysaccharides, which are essential for the survival and virulence of pathogenic organisms . The biosynthesis of this compound involves specific enzymes, such as galactofuranosyl transferase, which catalyze the formation of glycosidic linkages . The absence of this compound in mammals makes its biosynthetic pathways attractive targets for drug development .
Comparison with Similar Compounds
- Alpha-D-galactofuranose
- Beta-D-galactopyranose
- Alpha-D-galactopyranose
Comparison: Beta-D-galactofuranose is unique due to its five-membered ring structure, which is less thermodynamically stable compared to the six-membered ring forms of galactose, such as beta-D-galactopyranose . This structural difference contributes to its specific biological roles and its presence in pathogenic organisms but not in mammals .
Properties
IUPAC Name |
(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5+,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVWPBAENSWJCB-DGPNFKTASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7045-51-4 | |
Record name | beta-D-Galactofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007045514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | β-D-Galactofuranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC2Q4G87B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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